Pradimicin M
Pradimicin M
11-O-Demethylpradinone I is a member of tetracenes and a member of p-quinones.
Brand Name:
Vulcanchem
CAS No.:
132971-63-2
VCID:
VC21197334
InChI:
InChI=1S/C24H16O10/c1-6-2-8-15(22(31)13(6)24(33)34)16-10(21(30)20(8)29)5-11-17(23(16)32)19(28)9-3-7(25)4-12(26)14(9)18(11)27/h2-5,20-21,25-26,29-32H,1H3,(H,33,34)/t20-,21-/m0/s1
SMILES:
CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O
Molecular Formula:
C24H16O10
Molecular Weight:
464.4 g/mol
Pradimicin M
CAS No.: 132971-63-2
Cat. No.: VC21197334
Molecular Formula: C24H16O10
Molecular Weight: 464.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 11-O-Demethylpradinone I is a member of tetracenes and a member of p-quinones. |
|---|---|
| CAS No. | 132971-63-2 |
| Molecular Formula | C24H16O10 |
| Molecular Weight | 464.4 g/mol |
| IUPAC Name | (5S,6S)-1,5,6,9,11,14-hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |
| Standard InChI | InChI=1S/C24H16O10/c1-6-2-8-15(22(31)13(6)24(33)34)16-10(21(30)20(8)29)5-11-17(23(16)32)19(28)9-3-7(25)4-12(26)14(9)18(11)27/h2-5,20-21,25-26,29-32H,1H3,(H,33,34)/t20-,21-/m0/s1 |
| Standard InChI Key | ROFMCMXCPNFONV-SFTDATJTSA-N |
| Isomeric SMILES | CC1=CC2=C(C3=C(C4=C(C=C3[C@@H]([C@H]2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O |
| SMILES | CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O |
| Canonical SMILES | CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O |
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